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Compound of Interest

Compound Name: 4-Methyl-4E-hexen-3-one

Cat. No.: B12112984

Get Quote

Understanding the physical properties of (E)-4-Methylhex-4-en-3-one is critical for designing

downstream purification workflows, such as fractional distillation and gas chromatography-

mass spectrometry (GC-MS) analysis. The compound exists as a colorless to pale-yellow

lipophilic oil at standard temperature and pressure. Its relatively low topological polar surface

area (TPSA) and high volatility dictate its behavior as an airborne semiochemical[1].

Table 1: Key Physicochemical and Structural Properties
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Property Value
Analytical Significance /
Causality

IUPAC Name (E)-4-methylhex-4-en-3-one

The (E)-configuration is critical

for its specific biological

receptor binding affinity.

CAS Number 62332-64-3

Standard registry identifier for

cross-referencing synthetic

literature.

Molecular Formula C₇H₁₂O
Confirmed via exact mass

analysis[1].

Molecular Weight 112.17 g/mol
Facilitates rapid detection via

GC-MS (M+ at m/z 112)[2].

Exact Mass 112.0888 Da

Used for high-resolution mass

spectrometry (HRMS)

validation[1].

Boiling Point 45–65 °C at 8 mbar

Requires vacuum distillation to

prevent thermal degradation or

isomerization[3].

XLogP3 1.6

Indicates moderate lipophilicity,

explaining its miscibility in

organic solvents and cuticular

penetration[1].

TPSA 17.1 Å²

Low polarity confirms its

suitability for gas-phase

chemo-communication[1].

Chemical Ecology: The "Sclerosomatid" Defense
Mechanism
In the field of chemical ecology, (E)-4-methylhex-4-en-3-one is classified as a "Sclerosomatid

Compound" (SC), a specific lineage of acyclic 4-methyl-branched ethyl-ketones[2]. It is
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predominantly synthesized de novo in the scent glands of harvestmen, such as Nelima

paessleri and Leiobunum nigripalpi[2].

Mechanism of Action: When threatened by predators (e.g., ants, wandering spiders, or small

vertebrates), the harvestman discharges this enone-rich secretion. The α,β-unsaturated

carbonyl system is highly reactive; it can act as a Michael acceptor, covalently binding to

nucleophilic residues (like thiols in cysteine) on the sensory receptors of predators. This causes

immediate acute irritation, overriding the predator's olfactory and gustatory systems and forcing

a retreat[4].
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Figure 1: Ecological signaling and defensive workflow of (E)-4-methylhex-4-en-3-one in

Opiliones.
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Synthetic Methodologies & Validated Protocols
As a Senior Application Scientist, I prioritize synthetic routes that maintain strict stereocontrol.

The (E)-geometry of the alkene must be preserved throughout the synthesis to ensure the

biological and chemical fidelity of the final product.

Route A: Grignard Addition and Chemoselective
Oxidation
This is the gold-standard laboratory-scale synthesis for generating analytical reference

standards[2]. We utilize Tiglic aldehyde ((E)-2-methyl-2-butenal) as the starting material

because its rigid (E)-alkene geometry acts as a stereochemical anchor.

Step 1: Grignard Addition to form (E)-4-methylhex-4-en-3-ol

Rationale: Ethylmagnesium chloride (EtMgCl) selectively attacks the electrophilic carbonyl

carbon of tiglic aldehyde. We perform this at 0 °C to suppress 1,4-conjugate addition,

ensuring exclusive 1,2-addition to yield the allylic alcohol.

Protocol:

Flame-dry a 250 mL 3-neck flask under an argon atmosphere.

Dissolve 10.0 mmol of Tiglic aldehyde in 50 mL of anhydrous Tetrahydrofuran (THF). Cool

the solution to 0 °C using an ice-water bath.

Dropwise, add 12.0 mmol of EtMgCl (1M in THF) over 30 minutes. The controlled addition

prevents exothermic spikes that could lead to polymerization.

Stir for 2 hours at 0 °C. Monitor completion via Thin Layer Chromatography (TLC) using a

hexane/ethyl acetate (8:2) eluent.

Quench carefully with 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a

mild proton source that breaks down the magnesium alkoxide intermediate without

causing acid-catalyzed dehydration of the newly formed alcohol.
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Extract with diethyl ether (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Step 2: Chemoselective Allylic Oxidation

Rationale: The intermediate alcohol must be oxidized to the ketone. Standard strong

oxidants (e.g., Jones reagent or KMnO₄) risk cleaving the alkene or isomerizing the (E)-

double bond. Activated Manganese Dioxide (MnO₂) is chosen because it operates via a

radical mechanism highly specific to allylic and benzylic alcohols, leaving the isolated alkene

intact[2].

Protocol:

Dissolve the crude (E)-4-methylhex-4-en-3-ol in 40 mL of anhydrous dichloromethane

(CH₂Cl₂).

Add 10 equivalents of activated MnO₂. Stir vigorously at room temperature for 12–16

hours.

Filter the black suspension through a pad of Celite to remove the manganese salts. Wash

the filter cake thoroughly with CH₂Cl₂.

Concentrate the filtrate under reduced pressure.

Purify via fractional vacuum distillation (collecting the fraction at 45–65 °C at 8 mbar) to

yield pure (E)-4-methylhex-4-en-3-one[3].
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Figure 2: Step-by-step synthetic workflow preserving the (E)-alkene geometry.

Route B: Titanium-Catalyzed Cross-Aldol Condensation
In industrial settings, (E)-4-methylhex-4-en-3-one is often isolated as a valuable byproduct

during the synthesis of highly substituted cyclopentenones. By reacting diethyl ketone with

acetaldehyde in the presence of a TiCl₃(OiPr) catalyst and anhydrous MgCl₂, the enone is

formed via a directed aldol condensation followed by dehydration. The product is then isolated

using a Sulzer packed column to achieve high theoretical plates during distillation[3].
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Analytical Characterization Standards
To ensure the trustworthiness of the synthesized or extracted compound, it must be validated

against a self-consistent analytical framework:

Mass Spectrometry (EI-MS at 70 eV): The electron ionization fragmentation pattern is highly

diagnostic. The molecular ion (M⁺) appears at m/z 112. Alpha-cleavage adjacent to the

carbonyl yields a base peak at m/z 55 (corresponding to the loss of the ethyl radical and

carbon monoxide), and a secondary fragment at m/z 83[2].

Infrared Spectroscopy (IR): The conjugated system shifts the standard ketone stretch.

Expect a strong ν(C=O) absorption around 1660–1670 cm⁻¹ and a ν(C=C) stretch near 1600

cm⁻¹, confirming the α,β-unsaturated nature of the molecule.

Nuclear Magnetic Resonance (NMR): In ¹H-NMR (CDCl₃), the diagnostic alkene proton

(C=CH) will appear downfield (typically a multiplet or quartet around δ 6.5–6.8 ppm) due to

deshielding by the conjugated carbonyl system[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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